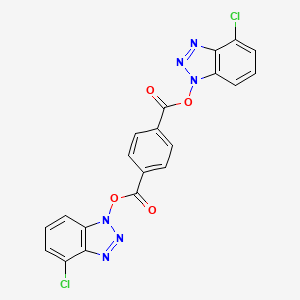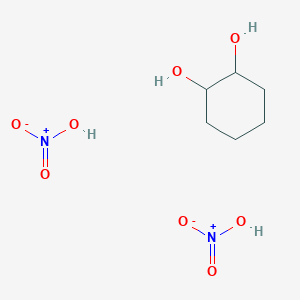
Nitric acid--cyclohexane-1,2-diol (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–cyclohexane-1,2-diol (2/1) is a chemical compound formed by the interaction of nitric acid and cyclohexane-1,2-diol in a 2:1 ratio. Cyclohexane-1,2-diol is a diol, meaning it contains two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring. This compound can exist in either cis- or trans-isomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclohexane-1,2-diol (2/1) typically involves the reaction of cyclohexane-1,2-diol with nitric acid under controlled conditions. The reaction is carried out in an acidic medium, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Nitric acid–cyclohexane-1,2-diol (2/1) undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in cyclohexane-1,2-diol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Reagents such as ethanedioyl dichloride can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of compounds such as adipic acid.
Substitution Products: Substitution reactions can yield various esters and other derivatives.
Applications De Recherche Scientifique
Nitric acid–cyclohexane-1,2-diol (2/1) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of nitric acid–cyclohexane-1,2-diol (2/1) involves the interaction of its hydroxyl groups with various molecular targets. The compound can undergo oxidation and substitution reactions, leading to the formation of different products that exert their effects through specific pathways . The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2-diol: The parent compound, which can exist in cis- or trans-isomers.
Adipic Acid: A common oxidation product of cyclohexane-1,2-diol.
Cyclohexene: Another cyclic compound that undergoes similar oxidation reactions.
Uniqueness: Nitric acid–cyclohexane-1,2-diol (2/1) is unique due to its specific ratio of nitric acid to cyclohexane-1,2-diol, which imparts distinct chemical properties and reactivity compared to its individual components .
Propriétés
Numéro CAS |
110539-10-1 |
|---|---|
Formule moléculaire |
C6H14N2O8 |
Poids moléculaire |
242.18 g/mol |
Nom IUPAC |
cyclohexane-1,2-diol;nitric acid |
InChI |
InChI=1S/C6H12O2.2HNO3/c7-5-3-1-2-4-6(5)8;2*2-1(3)4/h5-8H,1-4H2;2*(H,2,3,4) |
Clé InChI |
GLELGAKHUNDMQI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)
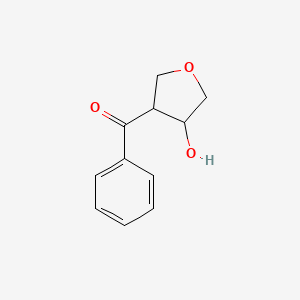
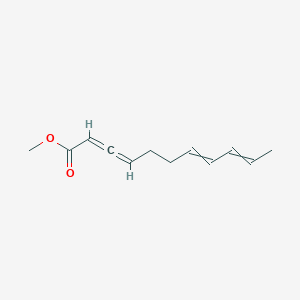
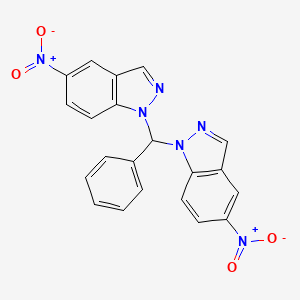
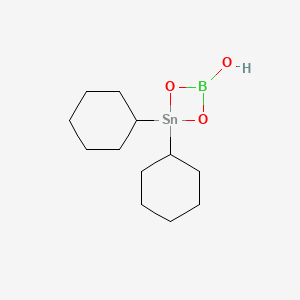
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
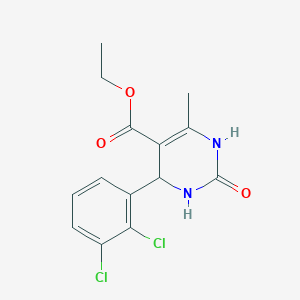
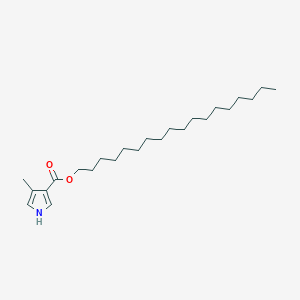
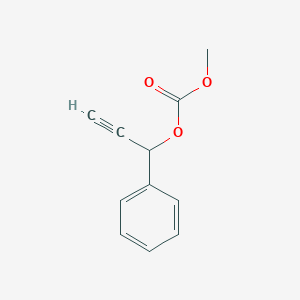
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
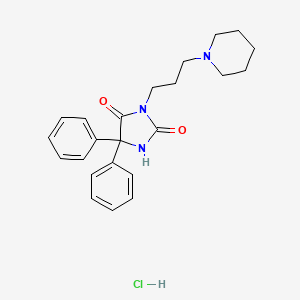

![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
